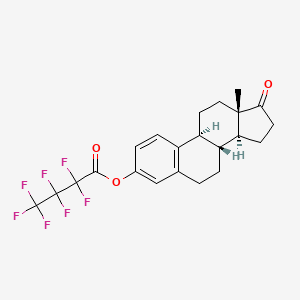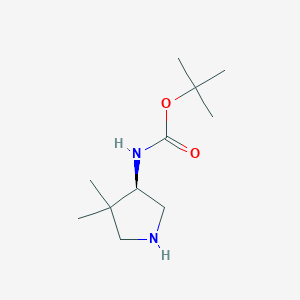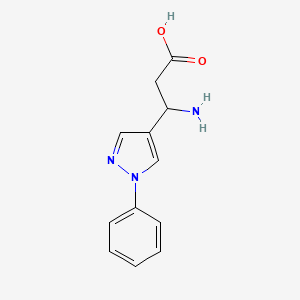
3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Modification and Applications
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including derivatives similar to 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, have been used to modify poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification enhances the hydrogels' swelling properties and thermal stability, showing potential for medical applications due to significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis and Structural Analysis
Synthesis and Analysis of Pyrazolyl Propanoic Acid Derivatives : Research has focused on synthesizing and characterizing derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. These studies include regiospecific syntheses and structural determination through spectroscopic techniques and X-ray crystallography, highlighting the complexity of achieving and confirming the desired regioisomer (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Radioprotective Activities
Anticancer and Radioprotective Activities of Pyrazolopyrimidine Derivatives : Certain derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have shown promising in vitro anticancer activity against Ehrlich ascites carcinoma cells. Additionally, some compounds exhibit significant in vivo radioprotective activity, suggesting potential therapeutic applications (Ghorab et al., 2009).
Antibacterial Activities
Synthesis and Antibacterial Screening : Derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have been synthesized and evaluated for their antibacterial activities. The findings indicate that some of these compounds are effective antibacterial agents, presenting a new avenue for the development of antimicrobial treatments (Maqbool et al., 2014).
Antimicrobial Properties of Condensed Pyran Compounds
Antimicrobial Properties of Pyran Compounds : Research into the reaction of fused pyran compounds with formic acid led to the synthesis of 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids, among others. These compounds have been screened for antimicrobial properties, expanding the potential applications of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives in combating microbial infections (Mishriky et al., 2001).
Orientations Futures
The future directions for “3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid” and related compounds could involve further exploration of their pharmacological effects, particularly their antileishmanial and antimalarial activities. Additionally, more research could be conducted to understand their synthesis, molecular structure, and mechanism of action .
Propriétés
IUPAC Name |
3-amino-3-(1-phenylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-11(6-12(16)17)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXQRSVUKGBSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



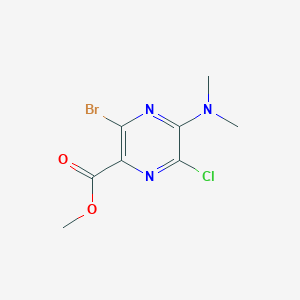

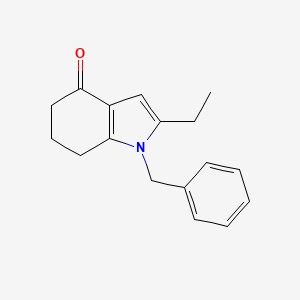
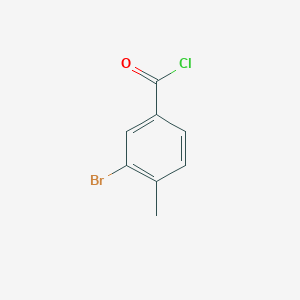
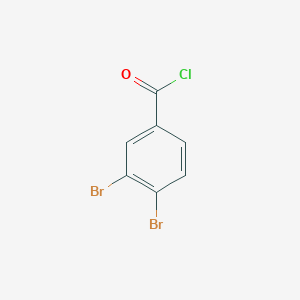
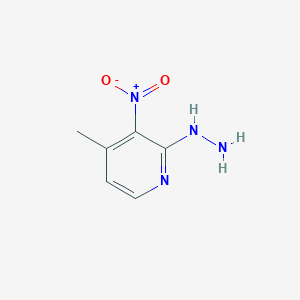

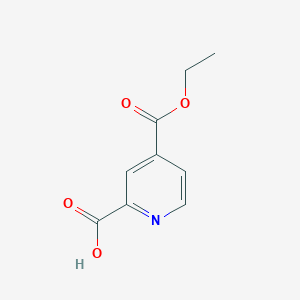
![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)

